Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate

Description

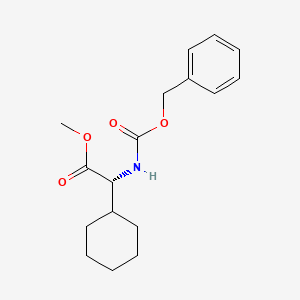

Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate is a chiral amino acid derivative featuring an (R)-configured stereocenter, a benzyloxycarbonyl (Cbz)-protected amino group, a cyclohexyl substituent, and a methyl ester moiety. This compound serves as a critical intermediate in organic synthesis, particularly in peptide and glycoprotein engineering, where stereochemical precision and protective group stability are paramount . Its cyclohexyl group enhances lipophilicity and conformational rigidity, making it valuable in drug design and biopharmaceutical applications.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-21-16(19)15(14-10-6-3-7-11-14)18-17(20)22-12-13-8-4-2-5-9-13/h2,4-5,8-9,14-15H,3,6-7,10-12H2,1H3,(H,18,20)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKOARRTTBKNDF-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1CCCCC1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher efficiency. The use of flow microreactors has been shown to be particularly effective for the synthesis of esters, providing a sustainable and scalable method for industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Role in Peptide Synthesis

Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate serves as a protected amino acid intermediate, which is essential in the synthesis of peptides and peptidomimetics. The benzyloxycarbonyl protecting group stabilizes the amino group during synthetic reactions, facilitating the formation of peptide bonds. Its unique steric properties due to the cyclohexyl group enhance its reactivity and selectivity in various chemical transformations.

Applications Overview

-

Peptide Synthesis :

- Used as a building block for synthesizing various peptides.

- Enhances stability and reactivity during coupling reactions.

-

Medicinal Chemistry :

- Potential applications in drug development due to its chiral nature.

- Investigated for its biological activity, including interactions with specific receptors.

-

Synthetic Organic Chemistry :

- Acts as an intermediate in the synthesis of complex organic molecules.

- Utilized in various chemical transformations due to its functional groups.

Case Study 1: Synthesis of Bioactive Peptides

A study demonstrated the use of Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate in synthesizing bioactive peptides that exhibit antimicrobial properties. The compound was successfully incorporated into peptide sequences, leading to enhanced biological activity compared to non-chiral counterparts.

| Peptide Sequence | Biological Activity | Reference |

|---|---|---|

| Acetyl-R-Cbz-cyclohexylglycine | Antimicrobial | |

| Cbz-cyclohexylglycine-Ala | Enhanced stability |

Case Study 2: Interaction Studies

Research has focused on understanding the interaction of Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate with various receptors. Preliminary studies indicate that this compound may exhibit potential therapeutic roles by modulating receptor activity, which could lead to new drug candidates.

| Receptor Type | Interaction Strength | Potential Application |

|---|---|---|

| GPCRs | Moderate | Antihypertensive |

| Enzymes | Strong | Anticancer |

Mechanism of Action

The mechanism of action of Methyl ®-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active amino compound. This process is often mediated by enzymes such as esterases or proteases, which recognize and hydrolyze the ester bond. The released amino compound can then interact with its target, exerting its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The compound’s structural and functional attributes are best understood through comparison with analogous derivatives. Key differences in stereochemistry, substituents, and functional groups influence physicochemical properties, reactivity, and applications. Below is a detailed analysis supported by a comparative data table (Table 1).

Table 1: Structural and Functional Comparison of Methyl (R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetate and Analogues

Stereochemical Variants

- YC-0489 : The (2S)-enantiomer exhibits identical substituents but inverted stereochemistry. This difference significantly impacts enzyme-substrate interactions, as seen in glycosylation studies where enzymatic selectivity favors specific configurations .

Substituent Modifications

- Cyclohexyl vs. Phenyl (YC-0525) : The cyclohexyl group in the target compound increases lipophilicity (clogP ≈ 3.2) compared to YC-0525’s phenyl group (clogP ≈ 2.8), enhancing membrane permeability in drug candidates. However, the phenyl group enables aromatic interactions, beneficial in protein binding .

- 3-Methylbutanoate (YC-0675): The branched chain introduces steric hindrance, slowing nucleophilic acyl substitution reactions by ~20% compared to the target compound’s linear structure .

Functional Group Variations

- QC-0395’s Hydroxyl Group: The 3-hydroxybutanoate moiety increases polarity (logS ≈ -2.1 vs. target’s -3.5), improving aqueous solubility but reducing stability under acidic conditions (t₁/₂ decreases by 40% at pH 2) .

Biological Activity

Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate, often referred to as R-Cbz-cyclohexylglycine methyl ester, is a chiral organic compound with the molecular formula CHN O. This compound is primarily recognized for its role as a synthetic intermediate in organic chemistry, particularly in the synthesis of peptides and other chiral molecules. Despite its significance in synthetic applications, detailed research on its biological activity remains limited.

Chemical Structure and Properties

The structure of Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate features a cyclohexyl ring, a benzyloxycarbonyl protecting group, and an ester functional group. The presence of these components suggests potential interactions with biological systems, particularly in the context of drug development and peptide synthesis.

Structural Formula

| Component | Description |

|---|---|

| Molecular Formula | CHN O |

| Chiral Center | (R) configuration at the cyclohexyl carbon |

| Functional Groups | Amine, ester, and benzyloxycarbonyl |

Role in Peptide Synthesis

Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate serves as a protected amino acid intermediate. Its ability to act as a building block in peptide synthesis is critical, as it allows for the introduction of chirality into peptide chains. The protecting group (benzyloxycarbonyl) can be removed under specific conditions, facilitating the formation of peptides with desired biological properties.

Potential Applications

- Drug Development : The compound's structural features make it suitable for developing biologically active peptides that can interact with various biological targets.

- Chiral Catalysis : Its chiral nature may allow it to function as a catalyst or ligand in asymmetric synthesis reactions.

- Bioconjugation : The presence of reactive functional groups enables potential conjugation with other biomolecules for targeted drug delivery systems.

Case Studies and Research Findings

While specific studies on Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate are scarce, related compounds have been evaluated for their biological activities:

- Peptide Hormones : Research indicates that peptides synthesized using similar chiral intermediates exhibit significant biological activity, such as hormone regulation and enzyme inhibition.

- Antimicrobial Activity : Some studies have shown that peptides containing cyclohexyl residues can possess antimicrobial properties, suggesting that Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate could have similar effects when incorporated into peptide structures.

Comparative Analysis of Related Compounds

To better understand the potential biological activity of Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate, a comparison with other related compounds can be insightful:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Methyl Glycinate | Anti-inflammatory | |

| Benzyloxycarbonyl Phenylalanine | Anticancer properties | |

| Cyclohexyl Glycine | Neuroprotective effects |

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to achieve enantiomeric purity in Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate?

- The synthesis typically involves sequential protection of the amino group using benzyloxy carbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃), followed by coupling with a cyclohexylacetic acid derivative. Enantiomeric purity is ensured by starting with (R)-configured precursors or employing chiral catalysts during esterification. Intermediate steps are monitored via TLC (Rf comparison) and confirmed by NMR to track the disappearance of starting materials .

Q. How is the structural integrity of the compound validated post-synthesis?

- Key techniques include:

- NMR spectroscopy : , , and 2D NMR (e.g., HSQC) to confirm stereochemistry and absence of diastereomers.

- Mass spectrometry (MS) : High-resolution MS (HRMS) matches the molecular ion peak with the theoretical mass (C₁₇H₂₁NO₅, calculated 319.14 g/mol).

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of ester and carbamate) and ~1520 cm⁻¹ (N-H bend) verify functional groups .

Q. What storage conditions prevent degradation of this compound?

- Store at 0–6°C in anhydrous solvents (e.g., THF or DCM) under inert gas (N₂/Ar) to minimize hydrolysis of the Cbz group. Desiccants like molecular sieves are recommended for long-term storage, as moisture accelerates decomposition .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence the compound’s solubility and reactivity in peptide coupling reactions?

- The hydrophobic cyclohexyl group reduces solubility in polar solvents, necessitating the use of DMF or DMSO for reactions. Steric hindrance from the cyclohexyl moiety may slow acylation rates, requiring optimized coupling agents (e.g., HATU instead of EDC). Solubility profiles are determined via phase partitioning experiments in ethyl acetate/water systems .

Q. What methodologies resolve contradictions in stereochemical assignments between computational predictions and experimental data?

- X-ray crystallography : Provides definitive spatial arrangement of the cyclohexyl and Cbz groups.

- Vibrational Circular Dichroism (VCD) : Correlates experimental spectra with density functional theory (DFT) simulations to confirm absolute configuration.

- Dynamic NMR : Detects rotational barriers in the carbamate group, which may cause signal splitting in NMR at low temperatures .

Q. How are trace impurities from incomplete Cbz protection identified and quantified?

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities (e.g., unprotected amine or hydrolyzed ester). UV detection at 210 nm and 254 nm enhances sensitivity.

- Quantitative NMR (if fluorinated analogs are used): Internal standards like trifluorotoluene enable precise impurity quantification .

Methodological Notes

- Stereochemical Purity : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA) to resolve enantiomers. Optical rotation values ([α]ᴅ) should align with literature data for (R)-configured analogs .

- Stability Studies : Accelerated degradation studies at 40°C/75% RH for 4 weeks assess hydrolytic stability. LC-MS monitors degradation products like free carboxylic acids or benzyl alcohol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.